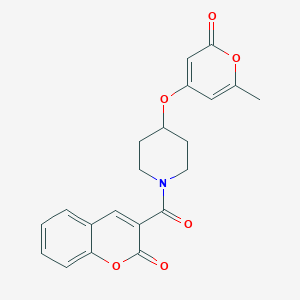
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" is a complex chemical compound featuring an intricate structure that incorporates a pyran ring, a piperidine ring, and a chromenone scaffold. This combination of structural elements makes it an object of interest in various fields, including medicinal chemistry, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 6-methyl-2-oxo-2H-pyran-4-yl derivative.
Reactants: 6-methyl-2-oxo-2H-pyran, appropriate reagents for functional group transformation.
Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux conditions).
Step 2: Synthesis of piperidine-1-carbonyl intermediate.
Reactants: Piperidine, carbonyl group source.
Conditions: Appropriate solvents and catalysts (e.g., acetic acid).
Step 3: Coupling of the pyran and piperidine intermediates.
Reactants: 6-methyl-2-oxo-2H-pyran-4-yl derivative, piperidine-1-carbonyl intermediate.
Conditions: Solvent (e.g., dichloromethane), temperature control (e.g., ambient to moderate heat), possible use of coupling agents (e.g., EDCI).
Industrial Production Methods:
Scaling up involves continuous flow processes to maintain reaction efficiency and product purity.
Use of advanced reactors and catalysts to streamline the reaction steps and minimize waste.
Types of Reactions:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxides.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions (e.g., sulfuric acid).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: Corresponding carbonyl or carboxyl derivatives.
Reduction: Alcohols or amines depending on the functional groups present.
Substitution: Halo derivatives or alkylated products.
Applications De Recherche Scientifique
This compound has been explored for various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its potential interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: Potential use in the development of new materials or as a catalyst in specific reactions.
Mechanism:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: May inhibit or activate biochemical pathways through binding to its target.
Pathways:
Interferes with metabolic pathways by inhibiting specific enzymes.
Modulates signaling pathways by interacting with cell surface receptors.
Comparison:
Similar Compounds: 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one, 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone.
Uniqueness: Incorporates the chromenone scaffold, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Comparaison Avec Des Composés Similaires
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone
There you have it—a deep dive into the world of "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one." Fascinating stuff, isn't it? Want to explore anything else?
Propriétés
IUPAC Name |
3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFFTBIMVSCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

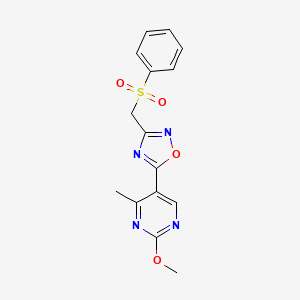
![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)
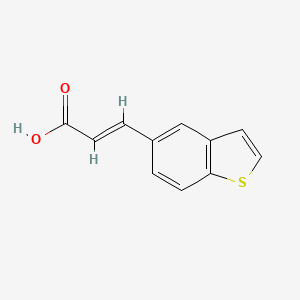


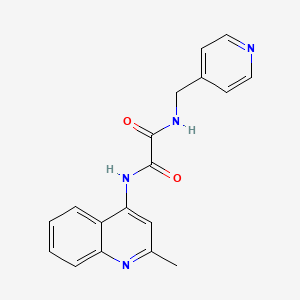
![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2547327.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2547329.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)
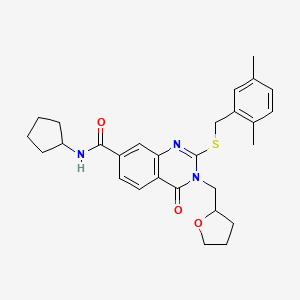
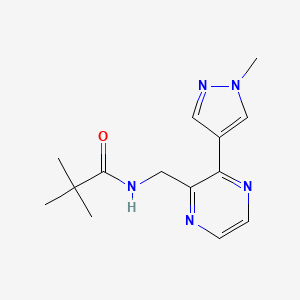
![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)
